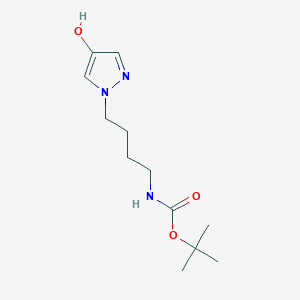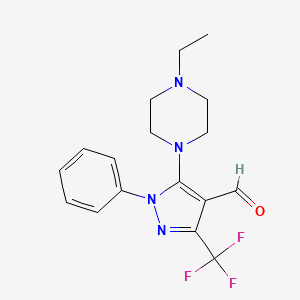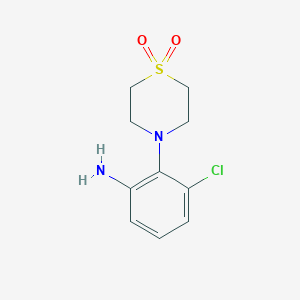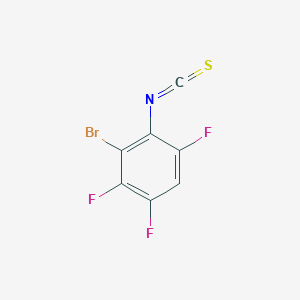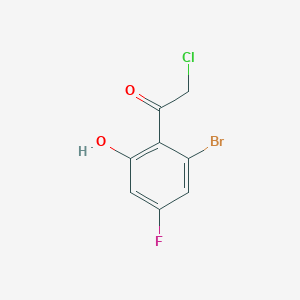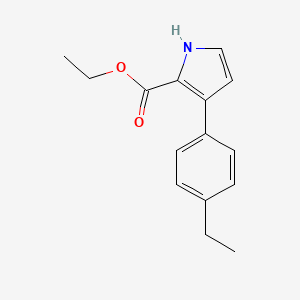![molecular formula C23H36BNO4 B13720113 Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclobutyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the dioxaborolane moiety: This can be achieved by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.
Introduction of the benzyl group: This step involves the coupling of the dioxaborolane derivative with a benzyl halide under basic conditions.
Cyclobutyl group attachment: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Formation of the carbamic acid tert-butyl ester: This final step involves the reaction of the benzyl derivative with tert-butyl isocyanate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and benzyl positions.
Reduction: Reduction reactions can be performed on the ester and carbamate groups.
Substitution: The benzyl and cyclobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include cyclobutanone derivatives and benzyl alcohols.
Reduction: Products may include primary alcohols and amines.
Substitution: Products may include substituted benzyl and cyclobutyl derivatives.
科学的研究の応用
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclobutyl and benzyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a cyclobutyl group, a benzyl group with a dioxaborolane moiety, and a carbamic acid tert-butyl ester. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
分子式 |
C23H36BNO4 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
tert-butyl N-cyclobutyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H36BNO4/c1-16-12-13-18(24-28-22(5,6)23(7,8)29-24)14-17(16)15-25(19-10-9-11-19)20(26)27-21(2,3)4/h12-14,19H,9-11,15H2,1-8H3 |
InChIキー |
KXMXSAUONLCDCR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C3CCC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


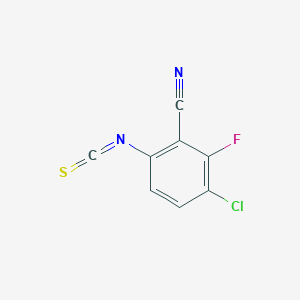

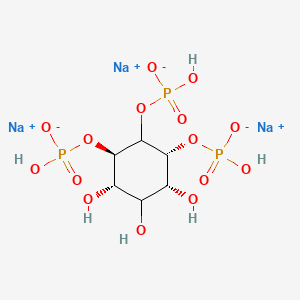
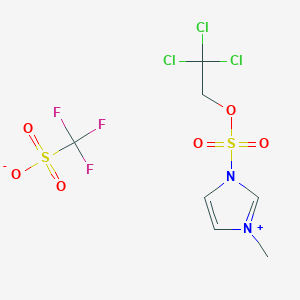
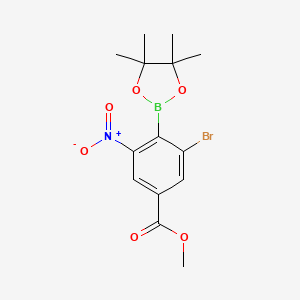
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
